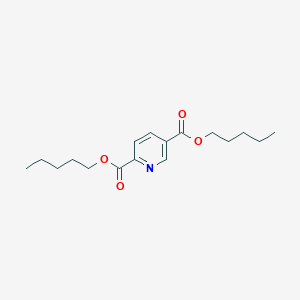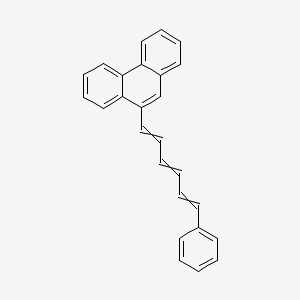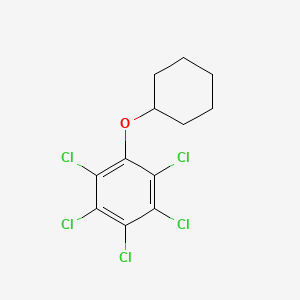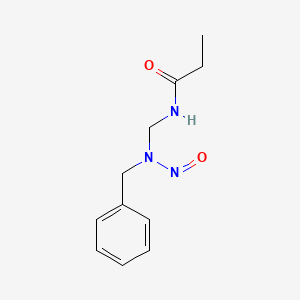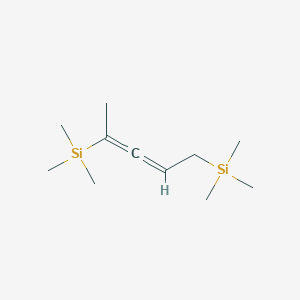
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Penta-2,3-diene-1,4-diyl)bis(trimethylsilane): is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a penta-2,3-diene-1,4-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) typically involves the homo-coupling of trimethylsilyl-substituted alkynes. One common method utilizes the Cp2ZrCl2 and Et3Al reagent system. The reaction of trimethylsilyl-substituted alkynes with 0.5 equivalents of Cp2ZrCl2 and 1 equivalent of Et3Al in toluene at room temperature for 18 hours yields functionalized products after hydrolysis/deuterolysis or iodination .
Industrial Production Methods: While specific industrial production methods for (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkenes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include siloxanes, silyl-substituted alkenes, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is used as a building block in the synthesis of polymers, oligomers, and macrocycles. Its unique structure allows for the creation of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is utilized in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to form stable siloxane bonds makes it valuable in the development of high-performance materials .
Mechanism of Action
The mechanism of action of (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in polymer synthesis, the compound acts as a monomer that undergoes polymerization to form long-chain polymers .
Comparison with Similar Compounds
- (1E,3E)-2,3-diphenylbuta-1,3-diene-1,4-diyl)bis(trimethylsilane)
- (1E,3Z)-2,4-diphenylbuta-1,3-diene-1,3-diyl)bis(trimethylsilane)
Uniqueness: (Penta-2,3-diene-1,4-diyl)bis(trimethylsilane) is unique due to its specific diene structure and the presence of two trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in materials science and synthetic chemistry .
Properties
CAS No. |
63920-57-0 |
|---|---|
Molecular Formula |
C11H24Si2 |
Molecular Weight |
212.48 g/mol |
InChI |
InChI=1S/C11H24Si2/c1-11(13(5,6)7)9-8-10-12(2,3)4/h8H,10H2,1-7H3 |
InChI Key |
BMZKASOWAIIWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CC[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


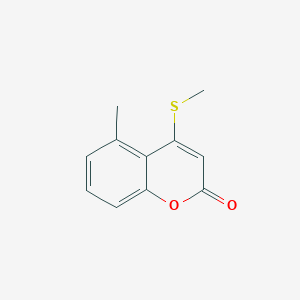
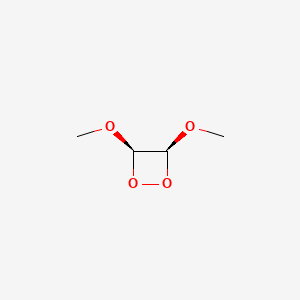
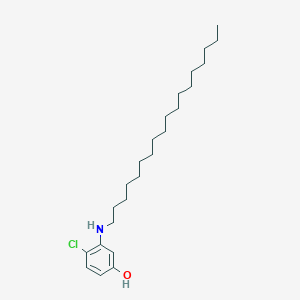

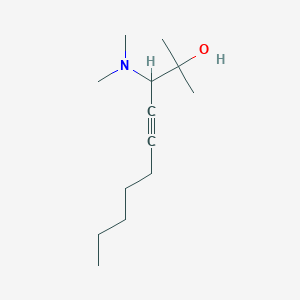
![1-Bromo-4-{[(2-methylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14508742.png)
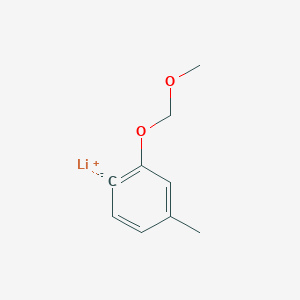
![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
![4-[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]morpholine](/img/structure/B14508763.png)
